3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
Overview
Description
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of a carboxymethyl group, a fluorine atom, and a naphthalen-1-ylmethyl group attached to the indole core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Naphthalen-1-ylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where naphthalen-1-ylmethyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Carboxymethyl)-5-chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
- 3-(Carboxymethyl)-5-bromo-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
- 3-(Carboxymethyl)-5-iodo-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
Uniqueness
The presence of the fluorine atom in 3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
3-(carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-15-8-9-19-17(10-15)18(11-20(25)26)21(22(27)28)24(19)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASYYGYJPZBFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)F)C(=C3C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635055 | |
Record name | 3-(Carboxymethyl)-5-fluoro-1-[(naphthalen-1-yl)methyl]-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942191-15-3 | |
Record name | 3-(Carboxymethyl)-5-fluoro-1-[(naphthalen-1-yl)methyl]-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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